Spermidine

描述

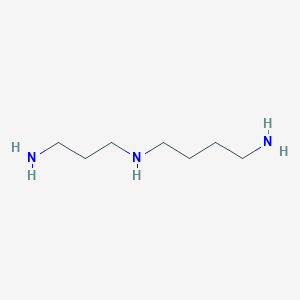

Structure

3D Structure

属性

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHGHQPFGPMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036645 | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124-20-9 | |

| Record name | Spermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azaoctamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Odyssey of Spermidine: A Technical Chronicle of Discovery and Scientific Pursuit

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

From its serendipitous discovery in the 17th century to its contemporary status as a molecule of intense scientific interest for its role in longevity and cellular health, spermidine has traversed a remarkable scientific journey. This technical guide provides a comprehensive historical account of this compound's discovery and the evolution of research into its biochemical functions and therapeutic potential. It is intended for researchers, scientists, and drug development professionals who seek a deep understanding of this fascinating polyamine, from its foundational experimental protocols to the intricate signaling pathways it modulates. This document adheres to a rigorous standard of data presentation, methodological detail, and visual representation to facilitate a thorough and functional understanding of the history and science of this compound.

The Dawn of Discovery: From Microscopic Crystals to a Defined Molecule

The story of this compound begins not in a modern laboratory, but through the lens of one of history's most pioneering microscopists.

First Sighting: Antonie van Leeuwenhoek's Observation

In 1678, the Dutch scientist Antonie van Leeuwenhoek, in his examination of human semen, was the first to observe and document the presence of crystalline structures.[1][2][3][4][5] These crystals, later identified as spermine (B22157) phosphate (B84403), were the first visual evidence of the existence of polyamines in biological matter. However, the chemical nature of these crystals remained a mystery for over two centuries.

Elucidating the Structure: The Work of Rosenheim and Dudley

It was not until the early 20th century that the chemical identities of these seminal crystals began to be unraveled. The concerted efforts of researchers Otto Rosenheim and Harold Ward Dudley were pivotal in isolating and characterizing not only spermine but also its precursor, this compound.

The early methods for isolating what was then termed "spermine phosphate" (a mixture that also contained this compound) were foundational. Rosenheim's 1924 publication in the Biochemical Journal detailed a meticulous process for its extraction from semen.[3][6][7]

Objective: To isolate and purify the crystalline phosphate salt of the organic base "spermin" from human semen.

Methodology:

-

Sample Preparation: Human semen was allowed to stand, leading to the spontaneous precipitation of the crude phosphate salt.

-

Initial Extraction: The dried residue of semen was finely ground and extracted with warm water containing a few drops of ammonia. This step aimed to dissolve the spermine phosphate while leaving most proteins undissolved.

-

Crystallization: The aqueous extract was concentrated, which prompted the crystallization of spermine phosphate.

-

Purification: The crude crystals were further purified by repeated washing with cold water to remove water-soluble proteins. This was followed by washing with cold alcohol, then boiling alcohol, and finally ether to remove lipids and other impurities.

-

Recrystallization: The purified white powder was dissolved in boiling water. Upon cooling, and sometimes with the addition of a few drops of alcohol, pure crystals of spermine phosphate would separate from the solution.

Quantitative Data from Rosenheim (1924):

| Parameter | Value |

| Yield of spermine phosphate from dry residue of semen | 5.2% |

| Yield of spermine phosphate from 4-5 cc of semen | 6 mg (~0.14%) |

| Yield of spermine phosphate from 25 cc of semen | 32 mg (~0.13%) |

Dudley and Rosenheim extended this work by demonstrating the presence of "spermine" in various animal tissues, indicating its broader biological significance beyond semen.[1][2][4][5][8] Their method, also published in the Biochemical Journal in 1924, was adapted for tissues.

Objective: To isolate spermine from various animal tissues to demonstrate its widespread occurrence.

Methodology:

-

Tissue Homogenization: Tissues such as the pancreas, spleen, and testis were finely minced and ground with sand.

-

Extraction with Acidified Water: The homogenized tissue was extracted with a large volume of water acidified with hydrochloric acid. This was followed by boiling to coagulate the proteins.

-

Protein Removal: The coagulated proteins were removed by filtration.

-

Precipitation with Mercuric Chloride: The filtrate was treated with a solution of mercuric chloride in hydrochloric acid, which precipitated the polyamines.

-

Liberation of the Free Base: The precipitate was decomposed with hydrogen sulfide (B99878) to remove the mercury, and the resulting solution was made alkaline with sodium hydroxide.

-

Extraction of the Free Base: The free spermine base was extracted from the alkaline solution using butyl alcohol.

-

Crystallization as Phosphate: The butyl alcohol extract was then treated with phosphoric acid to precipitate the spermine as its phosphate salt, which could then be purified as described by Rosenheim.

Early Quantitative Analysis: The Van Slyke Method

In the early 20th century, precise quantification of specific organic molecules was a significant challenge. For the analysis of amines, the Van Slyke method, originally developed for amino acids, was a key available technique.[1][2] This method relies on the reaction of primary amino groups with nitrous acid to produce nitrogen gas, the volume of which can be measured to quantify the amount of the amine present.

Principle of the Van Slyke Method:

R-NH₂ + HNO₂ → R-OH + N₂ + H₂O

The volume of nitrogen gas produced is directly proportional to the number of primary amino groups in the sample. While not specific to this compound, this method provided an early means to estimate the total primary amine content in a purified sample.

The Mid-20th Century: Uncovering the Biological Roles

Following the structural elucidation of spermine and this compound, the mid-20th century saw a shift in research focus towards understanding their physiological functions.

Essential for Growth: Early Studies in Bacteria and Eukaryotes

Researchers discovered that polyamines were essential for the growth of certain fastidious bacteria. Subsequent studies in the regenerating rat liver and the developing chick embryo revealed a significant accumulation of polyamines during periods of rapid cell proliferation, establishing a strong link between polyamines and cell growth.

The Polyamine Biosynthetic Pathway

A critical breakthrough was the delineation of the biosynthetic pathway for polyamines. Ornithine decarboxylase (ODC) was identified as the key rate-limiting enzyme in this pathway, converting ornithine to putrescine, the precursor for both this compound and spermine. This discovery opened the door for the development of specific inhibitors, such as α-difluoromethylornithine (DFMO), which became invaluable tools for studying the effects of polyamine depletion.

The Modern Era: this compound, Autophagy, and Longevity

The late 20th and early 21st centuries have witnessed a renaissance in this compound research, with a focus on its role in cellular aging and longevity, primarily through the process of autophagy.

A Paradigm Shift: this compound as an Autophagy Inducer

A landmark 2009 study by Eisenberg and colleagues, published in Nature Cell Biology, was the first to demonstrate that this compound could extend the lifespan of yeast, flies, and worms by inducing autophagy.[9][10][11]

Objective: To determine the effect of this compound supplementation on the lifespan of yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), and nematodes (Caenorhabditis elegans).

Methodology:

-

Yeast Chronological Lifespan Assay: Yeast cells were grown in liquid culture, and at stationary phase (day 3), this compound was added. Cell viability was monitored over time by plating dilutions of the culture and counting colony-forming units.

-

Fruit Fly Lifespan Assay: Adult flies were maintained on a standard cornmeal-based diet supplemented with this compound. The number of dead flies was recorded daily to determine the mean and maximum lifespan.

-

Nematode Lifespan Assay: C. elegans were grown on agar (B569324) plates seeded with E. coli as a food source. This compound was added to the growth medium. The viability of the worms was assessed daily.

Quantitative Data from Eisenberg et al. (2009):

| Organism | This compound Concentration | Lifespan Extension (Mean) |

| S. cerevisiae (yeast) | 4 µM | ~4-fold |

| D. melanogaster (fruit fly) | 1 mM | Up to 30% |

| C. elegans (nematode) | 50 µM | ~15% |

Signaling Pathways of this compound-Induced Autophagy

Subsequent research has delved into the molecular mechanisms by which this compound induces autophagy. Two key pathways have been identified:

This compound has been shown to be a competitive inhibitor of the acetyltransferase EP300. EP300 acetylates several key autophagy-related proteins (ATGs), which inhibits their function. By inhibiting EP300, this compound promotes the deacetylation and activation of these proteins, thereby stimulating autophagic flux.

This compound is the essential precursor for the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) to its active form, eIF5A-hypusine. This process is catalyzed by the enzymes deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH). Hypusinated eIF5A is crucial for the translation of a subset of mRNAs, including those encoding for proteins involved in autophagy and mitochondrial function.

A common method to assess the induction of autophagy is to measure autophagic flux, which represents the rate of degradation of autophagic substrates. This is often done by monitoring the levels of the protein LC3-II, which is associated with autophagosome membranes, in the presence and absence of a lysosomal inhibitor.

References

- 1. homework.study.com [homework.study.com]

- 2. Van Slyke determination - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The Chemical Constitution of Spermine. I. The Isolation of Spermine from Animal Tissues, and the Preparation of its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Van Slyke method | chemistry | Britannica [britannica.com]

- 7. The Isolation of Spermine Phosphate from Semen and Testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Chemical Constitution of Spermine: The Methylation of Spermine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Isolation of Spermine Phosphate from Semen and Testis. | Semantic Scholar [semanticscholar.org]

- 10. Notes on Spermine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. History of Trace Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Novel Spermidine Biosynthetic Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermidine, a ubiquitous polyamine, is essential for a multitude of physiological processes in bacteria, including growth, biofilm formation, and stress adaptation.[1][2] For decades, two primary pathways for this compound biosynthesis were recognized, both of which utilize putrescine as a precursor.[1][2][3] However, recent discoveries have unveiled a novel biosynthetic route in bacteria, the carboxyaminopropylagmatine (CAPA) pathway, which operates independently of putrescine.[1][2][3] This pathway, first elucidated in the model cyanobacterium Synechocystis sp. PCC 6803, presents a new paradigm in bacterial polyamine metabolism and offers a potential target for novel antimicrobial drug development.[1][2][3][4]

This technical guide provides a comprehensive overview of this novel this compound biosynthetic pathway. It details the core enzymatic reactions, presents key quantitative data, outlines experimental protocols for its study, and visualizes the pathway and associated workflows.

The Carboxyaminopropylagmatine (CAPA) Pathway: A Novel Route to this compound

The CAPA pathway is a three-step enzymatic cascade that commences with the reductive condensation of agmatine (B1664431) and L-aspartate-β-semialdehyde, culminating in the synthesis of this compound.[1][2][3] This pathway is notably distinct from the classical routes as it does not involve putrescine and utilizes L-aspartate-β-semialdehyde as the aminopropyl group donor.[1][2][3]

The key enzymes and intermediates in the CAPA pathway are:

-

Carboxyaminopropylagmatine Dehydrogenase (CAPADH): Catalyzes the NADPH-dependent condensation of agmatine and L-aspartate-β-semialdehyde to form the novel intermediate, carboxyaminopropylagmatine (CAPA).[1]

-

Carboxyaminopropylagmatine Decarboxylase (CAPADC): Decarboxylates CAPA to produce aminopropylagmatine (APA).[1]

-

Aminopropylagmatine Ureohydrolase (APAUH): Hydrolyzes APA to yield this compound and urea.[1]

References

- 1. A bacterial this compound biosynthetic pathway via carboxyaminopropylagmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic modeling of the Calvin cycle identifies flux control and stable metabolomes in Synechocystis carbon fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of Spermidine-Induced Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermidine, a naturally occurring polyamine, has garnered significant attention in the scientific community for its remarkable ability to induce autophagy, a fundamental cellular process of self-degradation and recycling of damaged organelles and proteins. This process is intrinsically linked to cellular homeostasis, longevity, and the mitigation of age-associated diseases. This in-depth technical guide elucidates the core mechanisms of action through which this compound initiates this critical cytoprotective pathway. We will delve into the key signaling pathways, provide detailed experimental protocols for their investigation, and present quantitative data from seminal studies.

Core Mechanism: Inhibition of the Acetyltransferase EP300

The principal mechanism by which this compound induces autophagy is through the direct inhibition of the E1A-binding protein p300 (EP300), a histone acetyltransferase (HAT).[1][2][3][4][5][6][7][8] EP300 acts as a crucial negative regulator of autophagy by acetylating key components of the autophagy machinery, thereby suppressing their activity.[1][3] this compound competitively inhibits the acetyltransferase activity of EP300, leading to the hypoacetylation of these essential autophagy-related proteins and, consequently, the induction of autophagic flux.[3][6]

Signaling Pathway of this compound-Induced Autophagy via EP300 Inhibition

Caption: this compound inhibits EP300, leading to hypoacetylation of autophagy-related proteins and inducing autophagy.

Key Signaling Pathways Modulated by this compound

Beyond the direct inhibition of EP300, this compound orchestrates a multi-pronged approach to upregulate autophagy through various signaling cascades.

AMPK Activation and mTORC1-Independent Autophagy

This compound can induce autophagy independently of the master metabolic regulator, mTORC1.[9] Instead, it has been shown to activate AMP-activated protein kinase (AMPK), a critical energy sensor in the cell.[9][10][11][12][13] Activated AMPK can then initiate autophagy through downstream effectors.

Caption: this compound activates AMPK, which in turn activates the ULK1 complex to initiate autophagy.

Regulation of FOXO Transcription Factors

This compound has been implicated in the activation of Forkhead box O (FOXO) transcription factors, particularly FOXO3a.[9][11][14][15] Upon activation, these transcription factors translocate to the nucleus and promote the expression of autophagy-related genes. The activation of FOXO3a can be downstream of AMPK activation.[9][11][15]

Caption: this compound activates AMPK, leading to FOXO3a nuclear translocation and transcription of autophagy genes.

Involvement of MAP1S

Microtubule-associated protein 1S (MAP1S) is another key player in this compound-mediated autophagy.[16] this compound treatment has been shown to suppress the activation of hepatic stellate cells and alleviate liver fibrosis through the activation of MAP1S-mediated autophagy. The precise mechanism of how this compound activates MAP1S is an area of ongoing research, but it is known to be crucial for the therapeutic effects of this compound in certain pathological conditions.

eIF5A Hypusination

This compound is the sole precursor for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A) into its active, hypusinated form.[1][9][17][18][19][20] Hypusinated eIF5A is essential for the translation of a subset of mRNAs, including those encoding for key autophagy regulators like transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[17]

Caption: this compound is essential for eIF5A hypusination, promoting TFEB translation and subsequent autophagy induction.

Quantitative Data on this compound-Induced Autophagy

The following tables summarize key quantitative findings from studies investigating the effects of this compound on autophagy markers.

| Parameter | Cell/Organism Type | This compound Concentration/Dose | Observed Effect | Reference |

| LC3-II/LC3-I Ratio | Mouse Tibialis Anterior Muscle | Oral administration | Significant increase | [21] |

| Goose Granulosa Cells | 100 µM | Significant increase | [22] | |

| Rat Gastrocnemius Muscle | D-gal-induced aging model | Increased ratio | [9][11][15] | |

| p62/SQSTM1 Degradation | Goose Granulosa Cells | 100 µM | Significant decrease | [22] |

| Mouse Adipose Tissue | High-fat diet model | Significant reduction | [23] | |

| GFP-LC3 Puncta | Human U2OS Cells | Not specified | Increased puncta formation | [1][5] |

| Mouse Tibialis Anterior Muscle | Oral administration | Increased fluorescent puncta | [21] | |

| GT1-7 Neuronal Cells | 1 and 10 µM | Concentration-dependent increase in autophagosomes | [2] | |

| eIF5A Hypusination | Drosophila Brain | Dietary this compound | Boosted levels | [1][9] |

| Aged Mouse Hippocampi | 6 months of this compound feeding | Elevated hypusination levels | [17] | |

| AMPK Phosphorylation | Rat Myocardium | In vivo and in vitro models | Significant increase | [12] |

| Macrophages | Not specified | Increased phosphorylation | [10][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound-induced autophagy.

Western Blotting for LC3-II and p62/SQSTM1 (Autophagic Flux Assay)

This is a cornerstone technique to monitor autophagy.[24][25][26][27]

-

Experimental Workflow:

Caption: Workflow for Western Blotting analysis of autophagy markers.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MEF, or relevant cell line) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound for various time points. For autophagic flux analysis, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of this compound treatment.[24]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize bands using an ECL detection system. Quantify band intensities using densitometry software to determine the LC3-II/LC3-I ratio and relative p62 levels, normalized to a loading control (e.g., GAPDH or β-actin).

-

In Vitro Histone Acetyltransferase (HAT) Assay with EP300

This assay directly measures the inhibitory effect of this compound on EP300 activity.[3][28][29][30][31]

-

Methodology:

-

Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF), combine recombinant human EP300 protein, a histone substrate (e.g., histone H3 or a peptide), and varying concentrations of this compound.

-

Initiation: Start the reaction by adding Acetyl-CoA (e.g., 10 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the level of histone acetylation. This can be done by:

-

Western Blotting: Using an antibody specific to acetylated histones.

-

Colorimetric/Fluorometric Assay: Using a kit that detects the production of CoA, a byproduct of the acetylation reaction.[28]

-

-

Analysis: Quantify the reduction in histone acetylation in the presence of this compound compared to the control to determine its inhibitory effect.

-

Immunoprecipitation of Acetylated MAP1S

This protocol is to determine if this compound treatment leads to the deacetylation of MAP1S.[32][33][34][35][36]

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse as described for western blotting.

-

Immunoprecipitation: Incubate the cell lysate with an anti-MAP1S antibody overnight at 4°C. Add Protein A/G agarose (B213101) beads to pull down the MAP1S protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blotting: Perform western blotting on the eluted proteins using an anti-acetyl-lysine antibody to detect the acetylation status of MAP1S. A decrease in the signal in this compound-treated cells would indicate deacetylation.

-

Chromatin Immunoprecipitation (ChIP)-qPCR for FOXO Transcription Factors

This technique is used to determine if this compound treatment increases the binding of FOXO transcription factors to the promoter regions of autophagy-related genes.[37]

-

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-FOXO3a antibody to immunoprecipitate FOXO3a-bound DNA fragments.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target autophagy genes (e.g., LC3B, GABARAPL1). An increase in the amount of amplified DNA in this compound-treated samples indicates increased FOXO3a binding.

-

Analysis of eIF5A Hypusination

This protocol is to assess the effect of this compound on the hypusination of eIF5A.

-

Methodology:

-

Cell Treatment and Protein Extraction: Treat cells with this compound and extract total protein.

-

Two-Dimensional Gel Electrophoresis (2D-PAGE): Separate proteins first by isoelectric focusing (IEF) based on their charge, and then by SDS-PAGE based on their mass. The hypusinated form of eIF5A has a different isoelectric point than the unmodified precursor, allowing for their separation.

-

Western Blotting: Transfer the separated proteins to a membrane and probe with an anti-eIF5A antibody.

-

Analysis: The appearance of a spot corresponding to the hypusinated eIF5A or an increase in its intensity in this compound-treated cells confirms the induction of this modification. Alternatively, mass spectrometry can be used for a more precise quantification of hypusinated eIF5A.

-

Conclusion

This compound is a potent and naturally occurring inducer of autophagy with a multifaceted mechanism of action.[17] Its primary mode of action involves the inhibition of the acetyltransferase EP300, leading to the deacetylation and activation of core autophagy proteins.[1][2][3][4][5][6][7][8] Furthermore, this compound modulates other key signaling pathways, including the activation of AMPK and FOXO transcription factors, and is essential for the hypusination of eIF5A, which collectively contribute to a robust autophagic response. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to investigate the pro-autophagic effects of this compound and to explore its therapeutic potential in a variety of age-related and pathological conditions. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies aimed at harnessing the beneficial effects of autophagy.

References

- 1. eIF5A hypusination, boosted by dietary this compound, protects from premature brain aging and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Role of this compound in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermine and this compound reversed age-related cardiac deterioration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces autophagy by inhibiting the acetyltransferase EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. “this compound restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound coupled with exercise rescues skeletal muscle atrophy from D-gal-induced aging rats through enhanced autophagy and reduced apoptosis via AMPK-FOXO3a signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound‐enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound suppresses the activation of hepatic stellate cells to cure liver fibrosis through autophagy activator MAP1S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Hypusine modification for growth is the major function of this compound in Saccharomyces cerevisiae polyamine auxotrophs grown in limiting this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Reduction of spermine synthase enhances autophagy to suppress Tau accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effects of exogenous this compound on autophagy and antioxidant capacity in ovaries and granulosa cells of Sichuan white geese - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Autophagy Inducer this compound Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. 3hbiomedical.com [3hbiomedical.com]

- 29. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

- 32. immunechem.com [immunechem.com]

- 33. www2.nau.edu [www2.nau.edu]

- 34. protocols.io [protocols.io]

- 35. Immunoprecipitation Protocol Using Simple Western | Bio-Techne [bio-techne.com]

- 36. scbt.com [scbt.com]

- 37. researchgate.net [researchgate.net]

The Influence of Spermidine on Mitochondrial Function and Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how spermidine, a naturally occurring polyamine, impacts mitochondrial function and biogenesis. The information presented is collated from recent scientific literature and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development. This document details the quantitative effects of this compound on key mitochondrial parameters, outlines relevant experimental protocols, and visualizes the underlying molecular pathways.

Quantitative Effects of this compound on Mitochondrial Function

This compound has been shown to elicit a range of beneficial effects on mitochondrial bioenergetics, membrane potential, and redox homeostasis. The following tables summarize the quantitative data from key studies, providing a clear comparison of its impact across different models and conditions.

Table 1: Effects of this compound on Cellular Bioenergetics and Mitochondrial Respiration

| Cell/Tissue Type | This compound Concentration | Treatment Duration | Parameter | Observed Effect | Reference |

| SH-SY5Y Neuroblastoma Cells | 0.1 µM | 48 hours | Cell Metabolic Activity (MTT Assay) | 8.2% increase | [1] |

| SH-SY5Y Neuroblastoma Cells | 0.1 µM | 48 hours | ATP Production | 4% increase | [1] |

| Young iPSC-derived Neurons | 2 µM | 48 hours | ATP Production | 19% increase | [2] |

| Aged iPSC-derived Neurons | 1-2 µM | 48 hours | ATP Production | 16% increase | [2] |

| Young iPSC-derived Neurons | 1 µM | 48 hours | Basal Oxygen Consumption Rate (OCR) | 33% increase | [2] |

| Aged iPSC-derived Neurons | 1 µM | 48 hours | Basal Oxygen Consumption Rate (OCR) | 27% increase | [2] |

| Tumor-Infiltrating Lymphocytes (TILs) | 10 µM | 7 days | Basal Oxygen Consumption Rate (OCR) | Significant increase | [3] |

| Tumor-Infiltrating Lymphocytes (TILs) | 10 µM | 7 days | Maximal Respiration | Significant increase | [3] |

| Human Aortic Valve Interstitial Cells (hAVICs) from AS patients | 10-100 µM | 24 hours | Oxygen Consumption Rate (OCR) | Dose-dependent increase | [4] |

| Human Aortic Valve Interstitial Cells (hAVICs) from AS patients | 10-100 µM | 24 hours | ATP Production | Dose-dependent increase | [4] |

Table 2: Effects of this compound on Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS)

| Cell/Tissue Type | This compound Concentration | Treatment Duration | Parameter | Observed Effect | Reference |

| Young iPSC-derived Neurons | 2 µM | 48 hours | Total Mitochondrial ROS | 20% decrease | [2] |

| Aged iPSC-derived Neurons | 0.1-2 µM | 48 hours | Total Mitochondrial ROS | 14% decrease | [2] |

| Ganoderma lucidum (spds knockdown) | 1 mM | Not specified | Cellular ROS Levels | Restored to wild-type levels (from a ~62% decrease) | [5] |

| Ganoderma lucidum (spds knockdown) | 1 mM | Not specified | H₂O₂ Content | Restored to wild-type levels (from a ~58% decrease) | [5] |

| Young iPSC-derived Neurons | 0.1-2 µM | 48 hours | Mitochondrial Membrane Potential (MMP) | Significant increase | [2] |

| Aged iPSC-derived Neurons | 0.1-2 µM | 48 hours | Mitochondrial Membrane Potential (MMP) | Significant increase | [2] |

Key Signaling Pathways Modulated by this compound

This compound's influence on mitochondria is mediated through several interconnected signaling pathways. These pathways involve the regulation of autophagy (and its selective form, mitophagy), gene expression related to mitochondrial biogenesis, and post-translational modifications that affect mitochondrial protein synthesis.

Autophagy and Mitophagy Induction

A primary mechanism by which this compound exerts its pro-longevity and protective effects is through the induction of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[1] By enhancing the removal of dysfunctional mitochondria (mitophagy), this compound helps maintain a healthy mitochondrial pool. This process is crucial for cellular renewal and is often impaired during aging and in various diseases.[3]

The AKT-TP53-DNMT1-PPARG Axis in Mitochondrial Biogenesis

In the context of aortic stenosis, this compound has been shown to improve mitochondrial function through a specific signaling cascade.[4] Treatment with this compound leads to decreased phosphorylation of AKT, which in turn increases TP53 and SIRT1. This cascade results in the inhibition of DNA methyltransferase 1 (DNMT1).[4] The inhibition of DNMT1 upregulates peroxisome proliferator-activated receptor-gamma (PPARG), a key regulator of mitochondrial biogenesis.[4] This pathway highlights a novel mechanism linking this compound to the transcriptional control of mitochondrial health.

eIF5A Hypusination and Mitochondrial Protein Translation

This compound is the exclusive precursor for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a post-translational modification essential for its function. Research in Ganoderma lucidum has demonstrated that this compound-mediated eIF5A hypusination is crucial for the translation of components of mitochondrial complexes I and II.[5] A reduction in this compound levels leads to decreased eIF5A hypusination, which in turn impairs the activity of these complexes and reduces mitochondrial ROS production.[5] This pathway connects systemic polyamine levels directly to the synthesis of essential mitochondrial proteins.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for assessing the impact of this compound on mitochondrial function.

General Cell Culture and this compound Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells, human-induced pluripotent stem cell (iPSC)-derived neurons, and human aortic valve interstitial cells (hAVICs) are commonly used models.[1][2][4]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for SH-SY5Y, specialized neural induction media for iPSCs) supplemented with fetal calf serum (FCS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.[1][2][4]

-

Treatment Paradigm: Cells are seeded in multi-well plates. After allowing for attachment (typically 24 hours), the culture medium is replaced with fresh medium containing this compound at the desired concentrations (ranging from 0.1 µM to 100 µM) or vehicle control (e.g., water).[1][4] Treatment duration typically ranges from 24 to 48 hours for cell lines, or up to 7 days for primary cells like TILs.[1][3]

Assessment of Mitochondrial Respiration (Seahorse XF Assay)

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

Workflow:

-

Cell Seeding: Cells are seeded into a Seahorse XF 24-well or 96-well microplate and treated with this compound as described.

-

Assay Medium: Before the assay, the culture medium is replaced with a specialized XF base medium supplemented with glucose, pyruvate, and glutamine, and cells are incubated in a non-CO₂ incubator at 37°C for 1 hour.[4]

-

Mito Stress Test: The assay involves the sequential injection of mitochondrial inhibitors to assess different parameters of respiration:

-

Oligomycin (Complex V inhibitor): Injected to determine ATP-linked respiration.

-

FCCP (uncoupling agent): Injected to collapse the proton gradient and induce maximal respiration.

-

Rotenone/Antimycin A (Complex I/III inhibitors): Injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[3][4]

-

-

Data Analysis: OCR and ECAR are measured in real-time. Parameters such as basal respiration, maximal respiration, spare respiratory capacity, and ATP production are calculated from the OCR profile.[2][3]

-

Measurement of ATP Levels

-

Method: Bioluminescence-based assays (e.g., ATPlite) are commonly used.[1]

-

Principle: The assay relies on the ATP-dependent luciferin-luciferase reaction, where the light output is directly proportional to the ATP concentration.

-

Procedure:

-

Cells are cultured and treated in an opaque 96-well plate.

-

A lysis solution is added to release intracellular ATP.

-

A substrate solution containing luciferase and D-luciferin is added.

-

After a brief incubation, the luminescence is measured using a plate reader.

-

Determination of Mitochondrial Membrane Potential (MMP)

-

Method: Use of potentiometric fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or MitoTracker Red CMXRos.[2][4]

-

Principle: These cationic dyes accumulate in the mitochondrial matrix, driven by the negative charge of the inner mitochondrial membrane. The fluorescence intensity is proportional to the MMP.

-

Procedure:

-

Following this compound treatment, cells are incubated with the dye (e.g., 20 nM TMRM) for 30 minutes at 37°C.[3]

-

Cells are washed to remove excess dye.

-

Fluorescence is measured using a fluorescence plate reader or analyzed by flow cytometry.

-

Detection of Mitochondrial ROS

-

Method: Use of fluorescent probes like MitoSOX Red, which specifically targets mitochondrial superoxide.[1]

-

Principle: MitoSOX Red is selectively taken up by mitochondria and fluoresces upon oxidation by superoxide.

-

Procedure:

Assessment of Autophagy/Mitophagy

-

Method: Transfection with fluorescently-tagged LC3 (e.g., pmRFP-LC3) and co-localization with mitochondrial markers.[1]

-

Principle: Upon autophagy induction, the cytosolic LC3-I is converted to LC3-II and recruited to autophagosome membranes, appearing as fluorescent puncta. Mitophagy is confirmed by the co-localization of these LC3 puncta with mitochondria.

-

Procedure:

-

Cells are transiently transfected with an LC3-expressing plasmid.

-

24 hours post-transfection, cells are treated with this compound for 48 hours.[1]

-

To assess autophagic flux, cells can be treated with an inhibitor like bafilomycin A1 for 4 hours before fixation.[1]

-

For mitophagy, mitochondria are labeled with a dye like Mitotracker.

-

Cells are fixed, mounted on slides, and imaged using fluorescence microscopy to quantify LC3 puncta and co-localization.[1]

-

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Enhances Mitochondrial Bioenergetics in Young and Aged Human-Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Remodels the Mitochondrial Metabolism of Tumor‐Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Enhances Mitochondrial Function and Mitigates Aortic Valve Calcification: Implications for DNA Methyltransferase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Spermidine's Influence on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermidine, a naturally occurring polyamine, is integral to numerous cellular processes, including cell growth, proliferation, and differentiation.[1] Its concentration within cells is known to decline with age, and this decrease is correlated with the onset of age-related diseases.[1] Emerging research has highlighted this compound's profound impact on gene expression, positioning it as a molecule of significant interest in the fields of aging, cellular health, and therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of this compound-Mediated Gene Regulation

This compound exerts its influence on gene expression through a multi-faceted approach, primarily involving epigenetic modifications and the induction of autophagy. These mechanisms are interconnected and converge on critical cellular signaling pathways.

Epigenetic Modulation via Histone Acetylation

A primary mechanism by which this compound regulates gene expression is through the modulation of histone acetylation, a key epigenetic mark that influences chromatin structure and accessibility.[2] this compound has been shown to act as an inhibitor of histone acetyltransferases (HATs).[2][3]

-

Inhibition of EP300: this compound directly inhibits the acetyltransferase activity of EP300.[3] EP300 is a crucial enzyme that acetylates histone H3 and also targets core autophagy-related proteins (ATGs) such as ATG5, ATG7, and LC3.[3] By inhibiting EP300, this compound leads to a state of histone hypoacetylation, which is associated with changes in gene transcription and the induction of autophagy.[2] This inhibition is competitive with the acetyl donor, acetyl-CoA.[3]

-

Bimodal Effect on P/CAF: The histone acetyltransferase P/CAF is also a target of this compound, exhibiting a bimodal response. At low concentrations (below 4 µM), this compound can activate P/CAF, while at higher concentrations, it becomes inhibitory.[4][5] This suggests a complex, concentration-dependent regulatory role in gene expression.

-

Site-Specific Histone Modifications: Studies have demonstrated that this compound can induce site-specific hypoacetylation of histone H3 at lysines 18 and 27 (H3K18, H3K27), while paradoxically causing hyperacetylation at lysine (B10760008) 9 (H3K9).[6][7] This indicates a nuanced control over gene expression rather than a global shutdown.

The overall effect of this compound's influence on histone acetylation is a shift in the epigenetic landscape that favors the expression of genes involved in cytoprotective processes like autophagy.

Induction of Autophagy

This compound is a potent inducer of autophagy, the cellular process of recycling damaged organelles and proteins to maintain homeostasis.[8] This induction is mechanistically linked to its effects on protein acetylation. By inhibiting EP300, this compound prevents the acetylation of key autophagy proteins, thereby activating the autophagic cascade.[3] The activation of autophagy is a critical component of this compound's anti-aging effects and its ability to extend lifespan in various model organisms.[8] Furthermore, this compound-induced autophagy can, in turn, regulate the expression of genes by clearing out damaged transcriptional regulators and maintaining a healthy cellular environment.[2]

Key Signaling Pathways Modulated by this compound

This compound's effects on gene expression are channeled through several key signaling pathways that are central to cellular metabolism, stress response, and longevity.

Autophagy Induction through HAT Inhibition

The most direct pathway linking this compound to gene expression changes is its inhibition of HATs, leading to autophagy. This pathway underscores the interplay between epigenetic modification and cellular housekeeping.

PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[9] This pathway is a central regulator of cell growth and proliferation, and its inhibition is a well-established mechanism for inducing autophagy. By dampening mTOR activity, this compound relieves the inhibitory pressure on the autophagy machinery, leading to increased autophagic flux and subsequent changes in cellular metabolism and gene expression.

NRF2 Signaling Pathway

This compound can act as a non-canonical inducer of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound promotes NRF2 signaling by stabilizing the NRF2 protein, in part by accelerating the p62-dependent autophagic degradation of KEAP1, the primary repressor of NRF2.[10] This leads to the translocation of NRF2 to the nucleus and the subsequent transcription of its target genes.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative proteomic analysis reveals the positive effect of exogenous this compound on photosynthesis and salinity tolerance in cucumber seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic and transcriptomic analysis of the action mechanism of this compound in mitigating the aging of Allium mongolicum seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Microarray studies on the genes responsive to the addition of this compound or spermine to a Saccharomyces cerevisiae this compound synthase mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

role of spermidine in modulating immune cell function

An In-depth Technical Guide to the Role of Spermidine in Modulating Immune Cell Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a naturally occurring polyamine, has emerged as a significant modulator of immune cell function, with profound implications for immunosenescence, inflammatory diseases, and vaccine efficacy. Its primary mechanism of action involves the induction of autophagy, a cellular recycling process crucial for maintaining cellular homeostasis and function, particularly in long-lived immune cells. This compound's influence extends across various immune cell types, including T cells, B cells, macrophages, and dendritic cells, through a complex interplay of signaling pathways such as mTOR, AMPK, NF-κB, and the eIF5A hypusination axis. This guide provides a comprehensive technical overview of the current understanding of this compound's immunomodulatory roles, presenting key quantitative data, detailing critical signaling pathways, and outlining standard experimental protocols for its study.

Modulation of T Cell Function

This compound plays a critical role in maintaining T cell homeostasis and function, particularly in the context of aging. As T cells age, their autophagic flux declines, leading to an accumulation of damaged mitochondria and a reduction in function, a state known as immunosenescence[1][2].

-

Autophagy and Memory T Cells: Autophagy is essential for the formation and survival of memory T cells[2][3]. This compound supplementation rejuvenates aged T cells by restoring autophagic activity. This process is crucial for clearing dysfunctional mitochondria (mitophagy), thereby reducing reactive oxygen species (ROS) and preventing cell death[1]. Studies in aged mice have shown that this compound restores memory CD8+ T cell responses to infections and vaccines[1][3].

-

Cytokine Production: The effect of this compound on T cell cytokine production is dose-dependent. Low concentrations of this compound can increase the production of IL-2, IFN-γ, and TNF-α, while higher concentrations tend to be suppressive, with the exception of upregulating IL-17A[4][5]. This suggests a complex regulatory role in T cell effector functions.

-

Regulatory T Cells (Tregs): this compound can preferentially drive the differentiation of naive T cells towards a regulatory phenotype (Tregs), which is crucial for maintaining immune tolerance and preventing autoimmunity[6]. This effect is also dependent on an intact autophagy machinery[6].

Quantitative Data: this compound Effects on T Cells

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Cytokine Release | Human PBMCs | Low dosages (e.g., 5-10µM) | Upregulation of IL-2, IL-5, IL-9, IFN-γ, TNF-α | [5][7] |

| Human PBMCs | High dosages (e.g., 100-2000µM) | Downregulation of most cytokines; Upregulation of IL-17A | [4][5][7] | |

| Effector Molecules | T cells from aged donors | Not specified | Increased production of IFN-γ and perforin | [1][3] |

| Cell Differentiation | Murine & Human Naive T cells | Not specified | Preferential commitment to Foxp3+ Treg phenotype | [6] |

| Autophagy/Activation | Human PBMCs | Dose-dependent | Increased autophagy and T-cell activation | [4][5] |

Modulation of Macrophage Function

This compound is a potent regulator of macrophage polarization, generally promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype. This has significant implications for chronic inflammatory and autoimmune diseases.

-

M2 Polarization: this compound induces M2 polarization in both maturing and mature macrophages[8]. This is characterized by the upregulation of M2 markers like Arginase-1 (Arg-1)[8].

-

Inhibition of M1 Activation: It attenuates LPS-induced M1 differentiation, downregulating the expression of pro-inflammatory chemokines (Cxcl9, Cxcl10, Cxcl11) and the production of nitric oxide (NO)[8][9].

-

Signaling Pathways: The mechanism involves the generation of mitochondrial ROS (mtROS), which activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, upregulates Hypoxia-inducible factor-1α (Hif-1α) and induces autophagy, both of which are required for M2 polarization[10]. This compound also inhibits the NF-κB signaling pathway, a key driver of M1 inflammation, by preventing the nuclear translocation of p65[9][11][12][13].

Quantitative Data: this compound Effects on Macrophages

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Polarization | Murine BMDMs | 20 µM (maturing) | Effective induction of M2 polarization | [8] |

| Pro-inflammatory Mediators | RAW 264.7 Macrophages | Concentration-dependent | Attenuated LPS-induced NO and PGE2 production | [9] |

| RAW 264.7 Macrophages | Concentration-dependent | Decreased LPS-induced TNF-α and IL-1β secretion | [9] | |

| Signaling | RAW 264.7 Macrophages | Not specified | Inhibited LPS-induced NF-κB p65 nuclear translocation | [9][13] |

| Chemokine Expression | Murine BMDMs | Not specified | Significant downregulation of Cxcl9, Cxcl10, Cxcl11 | [8] |

Modulation of B Cell and Dendritic Cell (DC) Function

-

B Cells: Similar to T cells, B cell function declines with age, partly due to reduced autophagy. This compound can reverse B cell senescence[14][15]. By restoring the eIF5A-TFEB-autophagy axis, this compound supplementation rescues autophagic flux and restores IgG antibody responses in B lymphocytes from aged donors[15][16].

-

Dendritic Cells (DCs): this compound generally has an inhibitory effect on DC activation and pro-inflammatory function. It can suppress the activation of inflammatory DCs, thereby preventing subsequent T cell activation[17][18][19]. This is partly mediated by the activation of the FOXO3 pathway[17][19]. This compound treatment leads to a reduced expression of co-stimulatory molecules like CD40, CD80, and CD86 on LPS-stimulated DCs[18].

Quantitative Data: this compound Effects on B Cells & DCs

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Antibody Response | Human B Cells (aged) | Not specified | Restores IgG responses | [15] |

| Senescence Marker | Human Lymphocytes (aged) | Oral supplementation | Decreased p16 expression | [16] |

| DC Activation Markers | Murine BMDCs | 0.1 mM | Reduced percentage of CD40, CD80, CD86, MHCII positive cells after LPS stimulation | [18] |

Core Signaling Pathways

This compound's immunomodulatory effects are mediated by several interconnected signaling pathways.

Autophagy Induction via eIF5A Hypusination

This is a central, mTOR-independent mechanism by which this compound rejuvenates aging immune cells[1]. This compound provides the aminobutyl moiety for the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A), a process called hypusination. Hypusinated eIF5A is required for the efficient translation of specific proteins, including the master autophagy regulator, Transcription Factor EB (TFEB). TFEB then translocates to the nucleus and drives the expression of autophagy and lysosomal genes, restoring cellular cleaning processes[1][14][15][20].

Caption: this compound induces autophagy via the hypusination of eIF5A and subsequent TFEB activation.

Macrophage Polarization via AMPK and NF-κB

This compound promotes an anti-inflammatory M2 macrophage phenotype by inhibiting the pro-inflammatory NF-κB pathway while activating the AMPK pathway. This dual action shifts the cellular metabolic and transcriptional state away from inflammation.

Caption: this compound shifts macrophages to an M2 phenotype by activating AMPK and inhibiting NF-κB.

Key Experimental Protocols

In Vitro Analysis of this compound's Effect on Macrophage Polarization

This protocol outlines a typical workflow to assess how this compound influences macrophage differentiation and activation status.

-

Cell Isolation and Culture:

-

Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

-

Culture cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).

-

-

This compound Treatment:

-

For analysis of maturing macrophages, add this compound (e.g., 20 µM) to the culture medium from day 1[8].

-

For analysis of mature macrophages, treat differentiated BMDMs with this compound (e.g., 50-100 µM) for 24 hours.

-

-

Macrophage Polarization/Activation:

-

To induce M1 polarization, stimulate BMDMs with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

-

To induce M2 polarization, stimulate with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

-

-

Analysis:

-

Gene Expression (qPCR): Extract RNA and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Fizz1, Ym1).

-

Protein Analysis (ELISA/Western Blot): Measure cytokine secretion (e.g., TNF-α, IL-6, IL-10) in the culture supernatant using ELISA. Analyze protein expression (e.g., iNOS, Arg-1) in cell lysates by Western blot.

-

Flow Cytometry: Stain cells with fluorescently-labeled antibodies against surface markers (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2) and analyze using a flow cytometer.

-

Caption: Workflow for studying this compound's effect on in vitro macrophage polarization.

Ex Vivo Analysis of this compound's Effect on T Cell Cytokine Production

This protocol describes the investigation of this compound's influence on T cells from human peripheral blood.

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

-

T Cell Stimulation and this compound Treatment:

-

Plate PBMCs at a density of 1 x 10^6 cells/mL.

-

Pre-stimulate T cells using plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 24 hours[7].

-

After pre-stimulation, add this compound at various concentrations (e.g., 5 µM, 10 µM, 100 µM, 1000 µM)[4][5][7].

-

Incubate for an additional 48 hours.

-

-

Analysis:

-

Collect the culture supernatant.

-

Measure the concentration of multiple Th1/Th2/Th17 cytokines (e.g., IL-2, IL-4, IL-6, IL-10, IFN-γ, TNF-α, IL-17A) using a multiplex bead-based immunoassay (e.g., LEGENDplex™) and a flow cytometer[4][7].

-

Analyze data to determine the dose-dependent effect of this compound on cytokine release.

-

Conclusion and Future Directions

This compound is a pleiotropic immunomodulatory molecule with significant therapeutic potential. Its ability to enhance autophagy provides a powerful mechanism to combat immunosenescence, thereby improving immune responses in the elderly and potentially increasing vaccine efficacy[1][16][21]. Furthermore, its capacity to promote an anti-inflammatory M2 macrophage phenotype and suppress pro-inflammatory DC and Th17 responses positions it as a promising candidate for the management of chronic inflammatory and autoimmune diseases[8][11][19][22].

For drug development professionals, this compound and its metabolic pathways offer novel targets. Future research should focus on elucidating the precise molecular interactions, optimizing delivery methods for targeted immunomodulation, and conducting robust clinical trials to translate the promising preclinical findings into effective therapies for age-related immune decline and inflammatory disorders.

References

- 1. spermidinelife.us [spermidinelife.us]

- 2. New roles for autophagy and this compound in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tam-plenus.ch [tam-plenus.ch]

- 4. Spermine and this compound modulate T-cell function in older adults with and without cognitive decline ex vivo | Aging [aging-us.com]

- 5. Spermine and this compound modulate T-cell function in older adults with and without cognitive decline ex vivo | Aging [aging-us.com]

- 6. Regulating T-cell differentiation through the polyamine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spermine and this compound modulate T-cell function in older adults with and without cognitive decline ex vivo - Figure f6 | Aging [aging-us.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound ameliorates osteoarthritis via altering macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The curious case of polyamines: this compound drives reversal of B cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. This compound Mitigates Immune Cell Senescence, Enhances Autophagy, and Boosts Vaccine Responses in Healthy Older Adults. | Sciety Labs (Experimental) [labs.sciety.org]

- 17. This compound Suppresses Inflammatory DC Function by Activating the FOXO3 Pathway and Counteracts Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Naturally occurring compound this compound boosts vaccine responses in old mice — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 21. Autophagy in T cells maintained by this compound - Longevity.Technology - Latest News, Opinions, Analysis and Research [longevity.technology]

- 22. biorxiv.org [biorxiv.org]

Spermidine's Role in DNA Stability and Repair: A Technical Guide for Researchers

Executive Summary

Spermidine, a ubiquitous natural polyamine, is a critical regulator of cellular homeostasis with profound implications for genomic integrity. Its concentration, which declines with age, is directly linked to the modulation of fundamental processes such as autophagy, epigenetic regulation, and the direct protection of nucleic acids. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound contributes to DNA stability and facilitates its repair. We consolidate quantitative data from key studies, present detailed experimental protocols for assessing its activity, and provide visual representations of the core signaling pathways and experimental workflows. This document serves as a comprehensive resource for professionals investigating this compound as a therapeutic agent for age-related decline and diseases rooted in genomic instability.

Core Mechanisms of this compound in Maintaining Genomic Stability

This compound's contribution to DNA stability is multifaceted, involving both direct biophysical interactions and indirect modulation of major cellular pathways.

1.1. Direct DNA Interaction and Chromatin Modulation As a polycationic molecule, this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA. This interaction is crucial for:

-

DNA Condensation and Stabilization: this compound neutralizes charge repulsion between DNA strands, promoting the condensation of DNA into more compact and stable structures.[1][2] This is vital for packaging DNA within the nucleus and protecting it from physical and chemical insults.

-

Maintenance of B-form DNA: It helps to preserve the native B-form secondary structure of DNA, even during condensation, which is essential for proper replication and transcription.

-

Epigenetic Regulation: this compound is a key modulator of chromatin structure through its influence on histone modifications. It functions as a competitive inhibitor of histone acetyltransferases (HATs), particularly EP300.[1] This inhibition leads to histone hypoacetylation, an epigenetic mark that alters gene expression, notably upregulating genes involved in autophagy and longevity.[3]

1.2. Indirect Mechanisms via Cellular Pathways this compound orchestrates a network of cellular processes that collectively enhance genomic surveillance and repair:

-

Autophagy Induction: this compound is one of the most potent known natural inducers of autophagy, a catabolic process that degrades and recycles damaged cellular components, including damaged DNA and dysfunctional organelles.[4] By clearing cellular debris, autophagy reduces cellular stress and prevents the accumulation of mutations.[5]

-

Reduction of Oxidative Stress: this compound possesses intrinsic antioxidant properties, enabling it to neutralize reactive oxygen species (ROS). This action protects DNA from oxidative damage, a primary source of spontaneous mutations.[5]

-

Modulation of DNA Repair Pathways: this compound directly influences the machinery of DNA repair. Polyamines are known to promote homology-directed repair of DNA double-strand breaks. Furthermore, physiological concentrations of this compound have been shown to stimulate the activity of T4-DNA ligase, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[6]

The interplay of these mechanisms is visually summarized in the following diagram.

Figure 1. Core mechanisms of this compound in maintaining genomic stability.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating this compound's impact on DNA damage, repair, and related processes.

Table 1: Effect of this compound on DNA Damage Markers

| Parameter Measured | Cell Type/Model | Treatment Conditions | Result | Reference |

|---|---|---|---|---|

| γH2AX-positive cells | ARPE-19 cells | 10 µM this compound pre-treatment for 1h, then 300 µM H₂O₂ for 24h | ~50% reduction in the percentage of DNA-damaged cells compared to H₂O₂ alone. |

| DNA Damage (Comet Assay) | Mouse model of oral carcinogenesis (4NQO-induced) | this compound treatment during carcinogen exposure | Significant reduction in 4NQO-induced DNA damage. |[5] |

Table 2: Effect of Polyamines on DNA Repair Pathways

| DNA Repair Pathway | Assay/Model | Treatment Conditions | Result | Reference |

|---|---|---|---|---|

| Homologous Recombination (HR) | DR-GFP reporter assay in U2OS cells | Depletion of this compound and putrescine with 500 µM DFMO for 72h | ~60% reduction in HR efficiency compared to untreated cells. | [7] |

| Non-Homologous End Joining (NHEJ) | In vitro ligation assay with T4-DNA ligase | 0.5 - 1.0 mM this compound | Greatly stimulated the formation of high molecular weight DNA polymers from linearized plasmids. |[6] |

Table 3: Biophysical and Epigenetic Effects of this compound

| Parameter Measured | System | This compound Concentration | Result | Reference |

|---|---|---|---|---|

| DNA Condensation | 146 bp DNA fragments in 25 mM NaCl | Aggregation at ~2 mM , resolubilization at >50 mM . | DNA precipitation followed by re-solubilization at high concentrations. | [1] |

| HAT Activity (P/CAF) | In vitro HAT assay | < 4 µM | Activation of histone H3 acetylation. | [8] |

| HAT Activity (P/CAF) | In vitro HAT assay | > 4 µM | Inhibition of histone H3 acetylation. | [8] |

| HAT Activity (EP300) | In vitro HAT assay | Physiological concentrations | Inhibition of histone H3 acetylation, attenuated by high acetyl-CoA levels. |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in DNA stability and repair.

3.1. Protocol: Comet Assay for DNA Damage Quantification

The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Figure 2. Workflow for the alkaline Comet Assay.

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentrations of this compound for a specified duration. Include positive (e.g., H₂O₂) and negative controls.

-

Cell Preparation: Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL.

-

Embedding: Mix 10 µL of cell suspension with 75 µL of 0.5% low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Solidify on ice for 10 minutes.

-

Lysis: Carefully remove the coverslip and immerse the slide in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25 V, 300 mA) for 20-30 minutes at 4°C.

-

Neutralization and Staining: Gently drain the buffer and neutralize the slides by washing three times (5 minutes each) with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with an intercalating dye (e.g., SYBR Green I).

-

Analysis: Visualize slides using a fluorescence microscope. Use specialized software to quantify the intensity of the "comet head" versus the "comet tail." The percentage of DNA in the tail is proportional to the amount of DNA damage.[9][10]

3.2. Protocol: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a specific HAT enzyme, such as EP300 or P/CAF, in a cell-free system.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume is typically 50 µL.

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

-

Recombinant Histone H3 protein (1 µg) as the substrate.

-

This compound at various concentrations (e.g., 0.5 µM to 100 µM). Include a no-spermidine control.

-

Recombinant active HAT enzyme (e.g., EP300 HAT domain, 1 µg).

-

-

Initiate Reaction: Add Acetyl-Coenzyme A (final concentration 10 µM) to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.